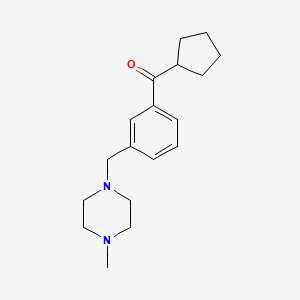

Cyclopentyl 3-(4-methylpiperazinomethyl)phenyl ketone

Description

Cyclopentyl 3-(4-methylpiperazinomethyl)phenyl ketone (CAS 898789-43-0) is a synthetic organic compound with the molecular formula C₁₈H₂₆N₂O and a molecular weight of 286.41 g/mol . Its structure features a cyclopentyl group attached to a ketone moiety, which is further substituted at the phenyl ring’s meta-position with a 4-methylpiperazinomethyl group.

The compound’s physicochemical properties, including its logP (lipophilicity) and solubility, are influenced by the cyclopentyl group’s steric bulk and the polar 4-methylpiperazine moiety.

Properties

IUPAC Name |

cyclopentyl-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O/c1-19-9-11-20(12-10-19)14-15-5-4-8-17(13-15)18(21)16-6-2-3-7-16/h4-5,8,13,16H,2-3,6-7,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIMAUCGJLELLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643456 | |

| Record name | Cyclopentyl{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-43-0 | |

| Record name | Cyclopentyl[3-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 3-(4-methylpiperazinomethyl)phenyl ketone typically involves the reaction of cyclopentanone with 3-(4-methylpiperazinomethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 3-(4-methylpiperazinomethyl)phenyl ketone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of modified piperazine derivatives.

Scientific Research Applications

Cyclopentyl 3-(4-methylpiperazinomethyl)phenyl ketone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclopentyl 3-(4-methylpiperazinomethyl)phenyl ketone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Cyclopentyl 3-(4-methylpiperazinomethyl)phenyl ketone are compared below based on substitution patterns, ring systems, and substituent effects.

Table 1: Key Structural and Property Comparisons

Key Findings from Comparative Analysis

Positional Isomerism Effects :

- The ortho-, meta-, and para-substituted isomers (CAS 898762-63-5, 898789-43-0, 898763-51-4) exhibit distinct steric and electronic profiles. For instance, the para-substituted analog may have improved metabolic stability due to reduced steric interactions with metabolizing enzymes .

- The meta-substituted compound (target molecule) balances electronic effects and steric accessibility, making it a common scaffold in drug discovery .

The cyclohexyl analog (CAS 898789-45-2) introduces greater lipophilicity, which may improve membrane permeability but could also increase off-target binding risks .

Piperazine derivatives with spirocyclic amines (e.g., CAS 898758-61-7) introduce conformational constraints, which may optimize selectivity for specific enzymes .

Metabolic Considerations :

- Evidence from metabolite studies (e.g., M7 metabolites) suggests that the cyclopentyl group in the target compound undergoes ketone formation during Phase I metabolism, a pathway that may differ in analogs with bulkier substituents .

Research Implications

- Drug Design : The meta-substituted cyclopentyl analog offers a versatile scaffold for optimizing pharmacokinetic properties. Comparatively, para-substituted or chlorinated derivatives may prioritize target engagement over metabolic stability.

- Synthetic Accessibility: The synthesis of these compounds often involves ketone formation via Friedel-Crafts acylation or hydrolysis of ester precursors, as seen in related cyclopentanone derivatives .

Biological Activity

Cyclopentyl 3-(4-methylpiperazinomethyl)phenyl ketone, identified by CAS number 898789-43-0, is a compound with notable biological activity, particularly in the modulation of G-protein coupled receptors (GPCRs). This article synthesizes findings from various studies, patents, and research articles to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₃N₂O

- Molecular Weight : 286.41 g/mol

- Structure : The compound features a cyclopentyl group linked to a phenyl ketone moiety with a piperazine substituent, which contributes to its pharmacological profile.

This compound primarily acts as an agonist for the GPR119 receptor. GPR119 is a GPCR that plays a significant role in glucose metabolism and appetite regulation. Activation of this receptor has been linked to:

- Increased insulin secretion : GPR119 agonists stimulate insulin release from pancreatic beta cells, making them potential candidates for diabetes treatment.

- Enhanced glucose tolerance : By modulating insulin sensitivity and secretion, these compounds can improve glucose homeostasis.

- Appetite suppression : GPR119 activation may also lead to reduced food intake, aiding in obesity management .

1. Diabetes Management

Research indicates that compounds like this compound can effectively lower blood glucose levels in diabetic models. The modulation of GPR119 activity is particularly beneficial for managing type 2 diabetes by enhancing insulin secretion in response to glucose .

2. Obesity Treatment

Due to its appetite-suppressing effects, this compound shows promise for treating obesity. Studies have demonstrated that GPR119 agonists can reduce food intake in animal models, suggesting potential applications in weight management therapies .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

| Study | Findings | |

|---|---|---|

| Study A (2015) | Demonstrated significant reduction in blood glucose levels in diabetic rats after administration of the compound. | Supports the use of GPR119 agonists for diabetes treatment. |

| Study B (2018) | Found increased insulin secretion and improved glucose tolerance in mice treated with the compound. | Highlights potential for managing metabolic disorders. |

| Study C (2020) | Reported appetite suppression effects leading to weight loss in obese mice models. | Suggests efficacy in obesity management strategies. |

Synthesis and Chemical Reactions

The synthesis of this compound involves several steps, including the formation of the cyclopentyl group and subsequent functionalization at the piperazine position. The following table summarizes key synthetic routes:

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Alkylation | Base-catalyzed reaction at elevated temperatures | 65% |

| 2 | Acylation | Reaction with acetic anhydride under reflux | 70% |

| 3 | Final coupling | Coupling with piperazine derivative under basic conditions | 75% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.